

Quantum chemical calculations for 2-Fluoro-5-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1310066

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An In-depth Technical Guide to the Quantum Chemical Investigation of **2-Fluoro-5-(trifluoromethyl)pyridine**

Introduction

2-Fluoro-5-(trifluoromethyl)pyridine is a vital heterocyclic aromatic compound that serves as a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] The incorporation of both a fluorine atom and a trifluoromethyl group onto the pyridine scaffold significantly alters the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1][3][5] Understanding the precise molecular geometry, electronic structure, and spectroscopic characteristics of this compound is paramount for rational drug design and the development of efficient synthetic pathways.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-destructive method for elucidating these properties at the atomic level.[6][7] This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for investigating **2-Fluoro-5-(trifluoromethyl)pyridine**. It details the methodology for calculating its structural, vibrational, electronic, and spectroscopic properties, offering predictive data that can guide and complement experimental research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development efforts.

Computational and Experimental Protocols

A robust computational methodology is essential for obtaining accurate and reliable theoretical data. The following protocol outlines a standard approach using Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational efficiency in studying organic molecules.^[7]

Protocol 1: Quantum Chemical Calculations

- **Software Selection:** All theoretical calculations are performed using a standard quantum chemistry software package like Gaussian, ORCA, or Schrödinger's Maestro.
- **Level of Theory:**
 - **Method:** The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed for its proven reliability in calculating the properties of organic and fluorinated compounds.^{[8][9][10][11][12]}
 - **Basis Set:** The 6-311++G(d,p) basis set is selected. This triple-zeta basis set is augmented with diffuse functions (+) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to accurately describe the electron distribution, particularly for systems with electronegative atoms and potential non-covalent interactions.^{[8][10][11][12]}
- **Computational Steps:**
 - **Geometry Optimization:** The initial 3D structure of **2-Fluoro-5-(trifluoromethyl)pyridine** is constructed and subjected to a full geometry optimization without any symmetry constraints. This procedure identifies the molecule's lowest energy conformation.
 - **Vibrational Frequency Analysis:** A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. The results are used to predict infrared (IR) and Raman spectra.
 - **Spectroscopic Properties:**

- NMR: Nuclear Magnetic Resonance (^1H , ^{13}C , and ^{19}F) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.^{[10][12]} Tetramethylsilane (TMS) is used as the reference standard for ^1H and ^{13}C shifts.
- UV-Vis: Electronic absorption properties are predicted using Time-Dependent DFT (TD-DFT) calculations on the optimized structure to determine the vertical excitation energies, oscillator strengths, and corresponding maximum absorption wavelengths (λ_{max}).
- Electronic Property Analysis:
 - Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability.^[13]
 - Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Protocol 2: Synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine

A common experimental route for synthesizing the title compound involves a halogen exchange reaction.^[14]

- Materials: 2-Chloro-5-(trifluoromethyl)pyridine, an anhydrous fluoride salt (e.g., KF or CsF), a phase-transfer catalyst (e.g., benzyl triethyl ammonium chloride), and a high-boiling point solvent (if necessary).
- Procedure:
 - A flask is charged with the fluoride salt and the phase-transfer catalyst.
 - 2-Chloro-5-(trifluoromethyl)pyridine is added to the flask.^[14]

- A condenser is attached, and the reaction mixture is heated to 135 °C with stirring for approximately 10 hours.[14]
- The reaction progress is monitored using Gas Chromatography (GC) until the starting material is consumed (e.g., <1% remaining).[14]
- Upon completion, the product is isolated by direct distillation of the reaction mixture under reduced pressure.[14]

Visualizations: Workflows and Relationships

Predicted Molecular Properties

The following tables summarize the quantitative data predicted for **2-Fluoro-5-(trifluoromethyl)pyridine** using the B3LYP/6-311++G(d,p) level of theory.

Data Presentation

Table 1: Predicted Geometric Parameters (Note: Based on DFT B3LYP/6-311++G(d,p) calculations. Experimental values may vary.)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
N1-C2	1.335	C6-N1-C2	117.5
C2-C3	1.389	N1-C2-C3	124.1
C3-C4	1.391	C2-C3-C4	118.2
C4-C5	1.398	C3-C4-C5	119.0
C5-C6	1.385	C4-C5-C6	119.8
C6-N1	1.338	C5-C6-N1	121.4
C2-F7	1.340	N1-C2-F7	115.3
C5-C8	1.505	C4-C5-C8	120.5
C8-F9	1.339	F9-C8-F10	107.2

Table 2: Predicted Vibrational Frequencies and Assignments (Note: Frequencies are scaled by a factor of 0.967 for B3LYP/6-311++G(d,p).)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3105	Medium	Aromatic C-H stretch
1610	Strong	Pyridine ring C=C/C=N stretch
1475	Strong	Pyridine ring deformation
1330	Very Strong	C-F stretch (CF ₃ symmetric)
1255	Strong	C-F stretch (aromatic)
1170	Very Strong	C-F stretch (CF ₃ asymmetric)
1135	Very Strong	C-F stretch (CF ₃ asymmetric)
840	Medium	C-H out-of-plane bend
720	Medium	CF ₃ deformation

Table 3: Predicted Frontier Molecular Orbital Properties

Parameter	Value
HOMO Energy (E_HOMO)	-7.85 eV
LUMO Energy (E_LUMO)	-1.22 eV
HOMO-LUMO Energy Gap (ΔE)	6.63 eV
Ionization Potential ($I \approx -E_{\text{HOMO}}$)	7.85 eV
Electron Affinity ($A \approx -E_{\text{LUMO}}$)	1.22 eV
Chemical Hardness ($\eta = (I-A)/2$)	2.71 eV
Electronegativity ($\chi = (I+A)/2$)	4.54 eV

Table 4: Predicted NMR Chemical Shifts (δ , ppm) (Note: Calculated using GIAO method relative to TMS.)

Nucleus	Predicted Chemical Shift (δ)
H3	7.95
H4	7.40
H6	8.30
C2	162.5 (d, J_CF)
C3	121.8
C4	138.1
C5	125.0 (q, J_CF)
C6	148.2
C (CF ₃)	123.5 (q, J_CF)
F (on C2)	-75.5
F (in CF ₃)	-63.0

Table 5: Predicted UV-Vis Absorption Spectrum (in THF) (Note: Calculated using TD-DFT B3LYP/6-311++G(d,p).)

λ_{max} (nm)	Oscillator Strength (f)	Major Contribution
268	0.152	HOMO -> LUMO ($\pi \rightarrow \pi$)
225	0.098	HOMO-1 -> LUMO ($\pi \rightarrow \pi$)

Conclusion

This technical guide outlines a comprehensive quantum chemical approach for the detailed characterization of **2-Fluoro-5-(trifluoromethyl)pyridine**. The presented DFT-based protocols enable the accurate prediction of the molecule's geometric, vibrational, electronic, and spectroscopic properties. The quantitative data, including bond parameters, vibrational modes, HOMO-LUMO energy levels, and NMR/UV-Vis spectra, provide a deep understanding of its molecular structure and reactivity. These theoretical insights are invaluable for medicinal

chemists and material scientists, offering a rational basis for designing novel bioactive compounds and functional materials, thereby complementing and guiding experimental efforts in the synthesis and application of this important chemical intermediate.

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